molecular formula C5H12BClF4N2 B7888428 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate

Cat. No.: B7888428
M. Wt: 222.42 g/mol
InChI Key: ZJAWOGYVMSAHHH-UHFFFAOYSA-O
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Description

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C5H10ClN2.BF4. It is known for its use in various organic synthesis reactions, particularly as a coupling reagent in peptide synthesis. The compound is characterized by its white to off-white crystalline powder form and is sensitive to moisture and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 2-chloro-1,3-dimethylimidazolidinium chloride is then reacted with tetrafluoroboric acid to yield the tetrafluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under mild to moderate temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, in peptide coupling reactions, the major product is the peptide bond formed between amino acids .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation is achieved through the formation of an intermediate complex that enhances the electrophilicity of the carboxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,3-dimethylimidazolidin-1-ium tetrafluoroborate is unique due to its specific counterion, tetrafluoroborate, which can influence its solubility and reactivity in certain reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-1,3-dimethylimidazolidin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h5H,3-4H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAWOGYVMSAHHH-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[NH+]1CCN(C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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